![molecular formula C15H17N7OS B2988236 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034557-58-7](/img/structure/B2988236.png)

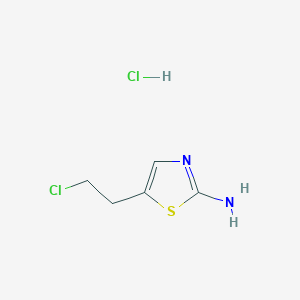

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

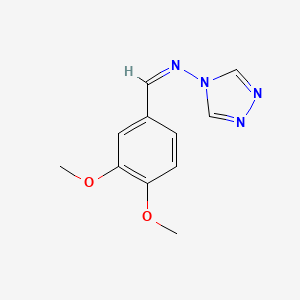

The compound is a complex organic molecule that contains several notable functional groups, including a triazolopyrazine ring, a pyrrolidine ring, and a thiazole ring. These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

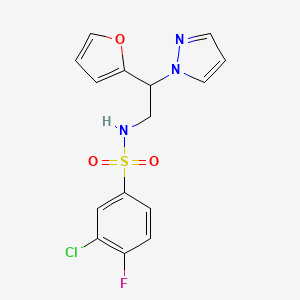

Heterocyclic Compound Synthesis

Research has led to the synthesis of novel biologically active heterocyclic compounds, including thiazole derivatives with potential insecticidal properties. These compounds have been synthesized using cyanoacetanilide derivatives, showing potent effects against the cotton leafworm, Spodoptera littoralis, indicating their utility in agricultural pest management (Soliman et al., 2020).

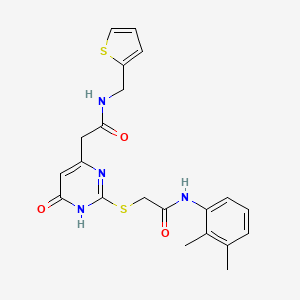

Antimicrobial Agents

Another study focused on synthesizing thiophene-based heterocycles, incorporating elements such as pyrazole and triazole, which demonstrated significant antimicrobial properties. Some compounds outperformed standard drugs against specific fungal strains, showcasing their potential in developing new antimicrobial agents (Mabkhot et al., 2016).

Biochemical Impacts and Potential Uses

Insecticidal Properties

The synthesis of thiazole derivatives incorporating sulfonamide-bearing thiazole moiety has been explored, showing high insecticidal activity against Spodoptera littoralis. This research provides a pathway for developing new insecticides with specific biochemical targets (Soliman et al., 2020).

Antimicrobial Activities

The development of new heterocycles has shown promise in antimicrobial applications. For instance, new thiophene-based heterocycles were synthesized and found to have potent antimicrobial effects, offering a basis for the creation of novel antimicrobial drugs (Mabkhot et al., 2016).

Wirkmechanismus

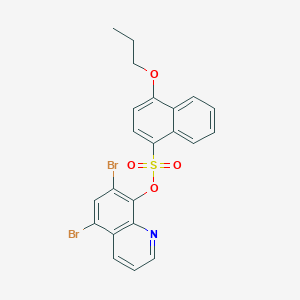

Target of Action

Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

Similar compounds have been found to inhibit the growth of various cell lines . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2 .

Biochemical Pathways

Similar compounds have been found to alter cell cycle progression and induce apoptosis within hct cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide a basis for understanding the pharmacokinetics of similar compounds.

Result of Action

Similar compounds have shown superior cytotoxic activities against various cell lines . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

Action Environment

The synthesis and characterization of similar compounds have been conducted under various conditions , suggesting that environmental factors could potentially influence their action.

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7OS/c1-9-12(24-10(2)18-9)15(23)19-11-3-5-21(7-11)13-14-20-17-8-22(14)6-4-16-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZTWJJIOKBSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)

![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)

![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)

![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)